
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a pyrrolidine derivative that is synthesized through a specific method and has shown potential in various applications.
Wirkmechanismus
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the brain. This compound enhances the activity of the receptor by increasing the binding affinity of acetylcholine and prolonging the opening of the ion channel. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound enhances the activity of the α7 nAChR in a concentration-dependent manner. In vivo studies have shown that this compound improves cognitive function and memory retention in animal models. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase the release of neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is its ability to selectively target the α7 nAChR, which is a promising target for drug development. This compound is also relatively easy to synthesize and purify, making it a useful tool for chemical biology studies. However, one of the limitations of this compound is its short half-life, which may limit its effectiveness in vivo. Additionally, this compound has not been extensively studied in humans, and its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide research. One potential direction is the development of novel drugs that target the α7 nAChR using this compound as a scaffold. Another direction is the study of the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to establish the safety profile of this compound and its potential for use in humans.
Synthesemethoden
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzaldehyde with methylamine, followed by the addition of thioacetic acid and pyrrolidine. The final product is purified through recrystallization and characterized using various techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide has shown potential in various scientific research applications, including drug design and development, chemical biology, and neuropharmacology. This compound has been used as a scaffold for the development of novel drugs that target specific receptors in the brain. It has also been used as a tool to study the mechanism of action of various drugs and their interactions with receptors.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-4-5-12(8-11(10)2)15-14(17)16-7-6-13(9-16)18-3/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUEXBRJHCBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

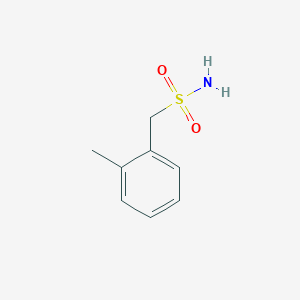
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]butanoic acid](/img/structure/B2619694.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2619696.png)
![2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2619699.png)
![N-(2-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2619701.png)
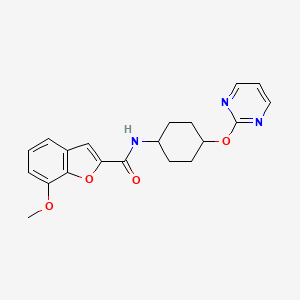
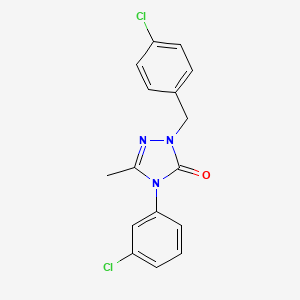
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2619704.png)
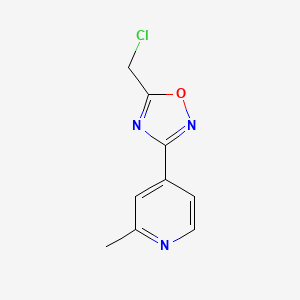

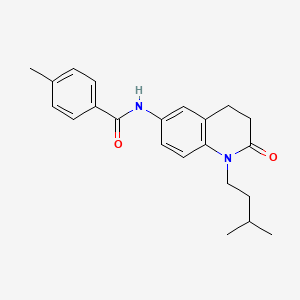
![3-{[4-(4-fluorophenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2619712.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2619715.png)
![1-(prop-2-yn-1-yl)-N-[2-(propylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2619716.png)